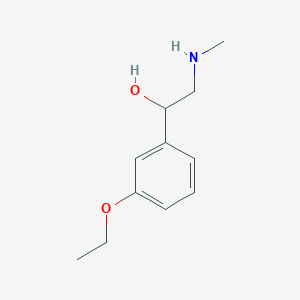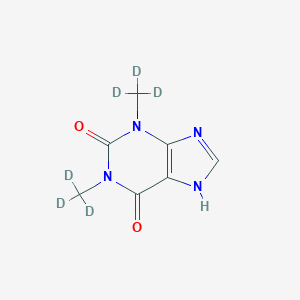
Theophylline-d6
Vue d'ensemble
Description
La théophylline-d6, également connue sous le nom de 1,3-diméthylxanthine-d6, est un dérivé deutéré de la théophylline. La théophylline elle-même est un médicament méthylxanthine couramment utilisé pour traiter les maladies respiratoires telles que l'asthme et la bronchopneumopathie chronique obstructive (BPCO). Le marquage au deutérium de la théophylline-d6 la rend particulièrement utile dans la recherche scientifique, en particulier dans les études impliquant la pharmacocinétique et le profilage métabolique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La théophylline-d6 est synthétisée en introduisant des atomes de deutérium dans la théophylline. Cela peut être réalisé par diverses méthodes, notamment les réactions d'échange catalytique où la théophylline est exposée au gaz deutérium en présence d'un catalyseur. Une autre méthode implique l'utilisation de réactifs deutérés dans la synthèse de la théophylline à partir de ses précurseurs .
Méthodes de production industrielle : La production industrielle de la théophylline-d6 implique généralement des réactions d'échange catalytique à grande échelle. Le processus est soigneusement contrôlé pour garantir une pureté et un rendement élevés du composé marqué au deutérium. Les conditions de réaction, telles que la température, la pression et le type de catalyseur, sont optimisées pour maximiser l'incorporation d'atomes de deutérium .
Analyse Des Réactions Chimiques
Types de réactions : La théophylline-d6 subit diverses réactions chimiques similaires à son homologue non deutéré. Celles-ci comprennent:
Oxydation : La théophylline-d6 peut être oxydée pour former de l'acide 1,3-diméthylurique.
Réduction : Les réactions de réduction peuvent convertir la théophylline-d6 en ses formes réduites correspondantes.
Réactifs et conditions communs :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits :
Oxydation : Acide 1,3-diméthylurique
Réduction : Formes réduites de la théophylline-d6
Substitution : Dérivés halogénés ou autres dérivés substitués de la théophylline-d6.
4. Applications de la recherche scientifique
La théophylline-d6 est largement utilisée dans la recherche scientifique en raison de son marquage au deutérium, qui permet un suivi et une analyse précis dans diverses études. Parmi ses applications, on peut citer :
Pharmacocinétique : Utilisée pour étudier l'absorption, la distribution, le métabolisme et l'excrétion de la théophylline dans l'organisme.
Profilage métabolique : Aide à identifier et à quantifier les métabolites de la théophylline.
Développement de médicaments : Utilisée dans le développement et les tests de nouveaux médicaments, en particulier pour comprendre les interactions médicamenteuses et les voies métaboliques.
Études biologiques : Employée dans des études impliquant la cinétique enzymatique et la liaison des récepteurs.
Applications industrielles : Utilisée dans la production de composés marqués au deutérium pour diverses applications industrielles
5. Mécanisme d'action
La théophylline-d6 exerce ses effets par plusieurs mécanismes :
Inhibition de la phosphodiestérase : Inhibe les enzymes phosphodiestérases, entraînant une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc), ce qui entraîne une bronchodilatation.
Blocage des récepteurs de l'adénosine : Bloque les récepteurs de l'adénosine, empêchant la bronchoconstriction et favorisant la relaxation des muscles lisses.
Activation de la désacétylase des histones : Active la désacétylase des histones, qui a des effets anti-inflammatoires
Applications De Recherche Scientifique
Theophylline-d6 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in various studies. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of theophylline in the body.
Metabolic Profiling: Helps in identifying and quantifying metabolites of theophylline.
Drug Development: Used in the development and testing of new drugs, particularly in understanding drug interactions and metabolic pathways.
Biological Studies: Employed in studies involving enzyme kinetics and receptor binding.
Industrial Applications: Used in the production of deuterium-labeled compounds for various industrial applications
Mécanisme D'action
Theophylline-d6 is similar to other methylxanthine compounds such as caffeine and theobromine. its deuterium labeling makes it unique for research purposes. Here are some comparisons:
Caffeine: Both caffeine and theophylline are methylxanthines, but caffeine has a more pronounced central nervous system stimulant effect.
Theobromine: Theobromine is another methylxanthine with milder stimulant effects compared to theophylline.
Uniqueness: this compound’s deuterium labeling allows for more accurate tracking in metabolic studies, making it a valuable tool in pharmacokinetics and drug development .
Comparaison Avec Des Composés Similaires
La théophylline-d6 est similaire à d'autres composés méthylxanthiques tels que la caféine et la théobromine. Son marquage au deutérium la rend unique à des fins de recherche. Voici quelques comparaisons :
Caféine : La caféine et la théophylline sont toutes deux des méthylxanthines, mais la caféine a un effet stimulant plus prononcé sur le système nerveux central.
Théobromine : La théobromine est une autre méthylxanthine avec des effets stimulants plus doux que la théophylline.
Unicité : Le marquage au deutérium de la théophylline-d6 permet un suivi plus précis dans les études métaboliques, ce qui en fait un outil précieux en pharmacocinétique et en développement de médicaments .
Composés similaires :
- Caféine
- Théobromine
- Acide 1,3-diméthylurique
- 3-méthylxanthine
Propriétés
IUPAC Name |
1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXYFBGIUFBOJW-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583081 | |
| Record name | 1,3-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117490-39-8 | |
| Record name | 1,3-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is theophylline-d6 used in this study instead of directly measuring theophylline levels?
A1: this compound is a deuterated form of theophylline, meaning it has a similar structure but with some hydrogen atoms replaced by deuterium (heavy hydrogen). This makes it chemically similar to theophylline but distinguishable by mass spectrometry. In this study [], this compound serves as an internal standard. It is added in a known concentration to the urine samples before analysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


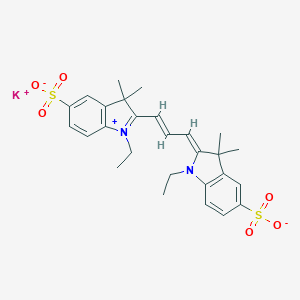
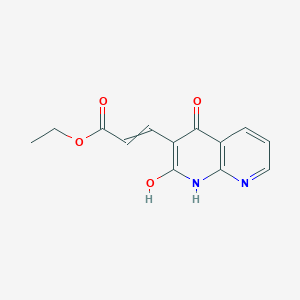

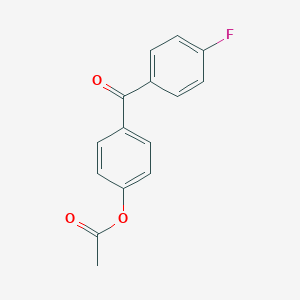
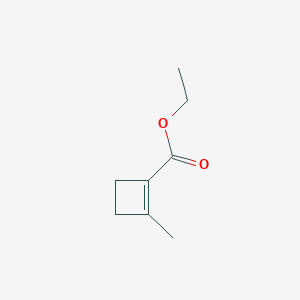
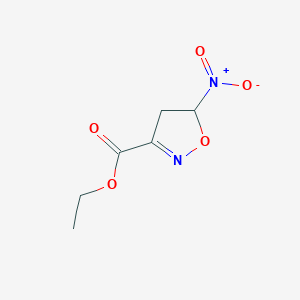
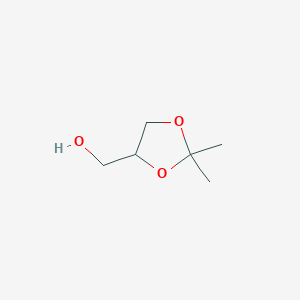
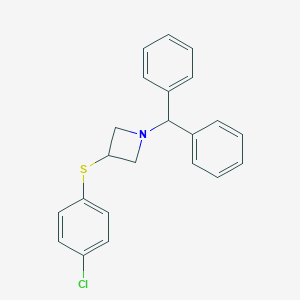
![2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanol](/img/structure/B138548.png)
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)
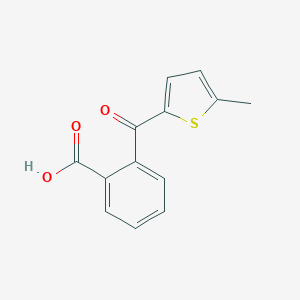
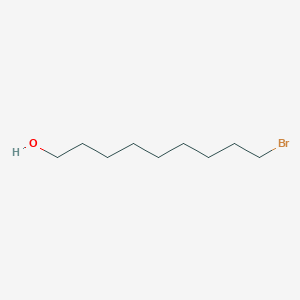
![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)
